5,8-Dimethoxy-quinolin-4-ol

Description

Significance of the Quinoline (B57606) Heterocycle in Chemical Research

The quinoline scaffold, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a cornerstone in the field of chemical research, particularly in medicinal chemistry. chemsrc.comresearchgate.net It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, a structure that imparts unique chemical properties and extensive biological activity. chemsrc.comchemsynthesis.com This versatility has established quinoline as a "privileged scaffold," meaning its structure is a recurring motif in a multitude of biologically active compounds. mdpi.com

Quinoline derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, antiviral, anti-inflammatory, and anthelmintic properties. molaid.comlookchem.com The ability to introduce various functional groups onto the quinoline ring allows chemists to fine-tune the molecule's properties, leading to the development of novel therapeutic agents. molaid.com Beyond medicine, quinoline derivatives are also integral to materials science, where they are used in developing organic light-emitting diodes (OLEDs), and in agrochemicals as fungicides and insecticides. chemsrc.com The sustained interest in the quinoline nucleus drives ongoing research into its synthesis and application, solidifying its importance as a key building block in the creation of new, functional molecules. nih.gov

Historical Context of Quinoline Derivatives in Medicinal Chemistry

The history of quinoline in medicinal chemistry is intrinsically linked to the fight against malaria. The story begins with quinine (B1679958), an alkaloid first isolated from the bark of the Cinchona tree in 1820. researchgate.netacs.org Quinine was the first effective treatment for malaria and its core structure is that of a quinoline. lookchem.com This natural product served as the blueprint for the development of a multitude of synthetic antimalarial drugs. nih.gov

The success of quinine spurred further investigation into the quinoline scaffold. In 1834, quinoline itself was first isolated from coal tar. researchgate.netnih.gov A major breakthrough occurred in the 20th century with the synthesis of chloroquine (B1663885), a 4-aminoquinoline (B48711) derivative, which became a frontline antimalarial drug for decades. lookchem.com The development of other quinoline-based drugs followed, such as primaquine (B1584692) and mefloquine. mdpi.comnih.gov

The therapeutic impact of quinolines extends beyond malaria. In the 1980s, a class of synthetic quinoline derivatives known as fluoroquinolones, such as ciprofloxacin, emerged as potent broad-spectrum antibacterial agents. nih.gov The historical success of quinoline-based compounds in treating infectious diseases has cemented the scaffold's reputation as a fruitful starting point for drug discovery, with its derivatives continuing to be investigated for a vast range of modern medical challenges, including cancer and HIV. lookchem.comnih.gov

Overview of 5,8-Dimethoxy-quinolin-4-ol as a Research Target

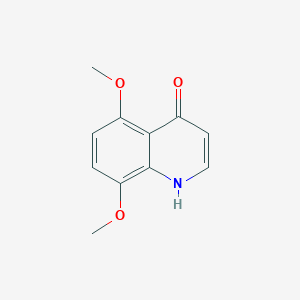

This compound is a specific derivative of the quinoline scaffold characterized by methoxy (B1213986) groups at the 5th and 8th positions and a hydroxyl group at the 4th position. As a member of the quinoline family, it is a subject of interest within chemical and medicinal research.

While extensive research has been conducted on the broader class of quinoline derivatives, publicly available, detailed studies specifically on this compound are limited. Its chemical identity is confirmed through its CAS registry number, 133844-87-8. molaid.com The investigation of closely related analogues suggests potential areas of interest for this compound. For example, a related compound, 5,8-dimethoxymaculine, which belongs to the furoquinoline alkaloid subclass, has been noted for its anti-tumor activity. acs.org Another related molecule, 5,8-dimethoxy-3-hydroxy-4-quinolone, was synthesized and evaluated as a potential non-nucleoside reverse transcriptase inhibitor for HIV, although it was ultimately found to be inactive, correcting a previous report. chemspider.com

These research avenues into structurally similar compounds highlight the potential for this compound to be a target for synthesis and biological screening. However, specific research findings detailing its synthesis, full chemical properties, and biological activities are not widely documented in scientific literature.

Table of Compound Properties: this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 133844-87-8 | chemsrc.commolaid.com |

| Molecular Formula | C₁₁H₁₁NO₃ | molaid.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Quinine |

| Chloroquine |

| Ciprofloxacin |

| Primaquine |

| Mefloquine |

| 5,8-Dimethoxymaculine |

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

5,8-dimethoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C11H11NO3/c1-14-8-3-4-9(15-2)11-10(8)7(13)5-6-12-11/h3-6H,1-2H3,(H,12,13) |

InChI Key |

RBGDYSSJLDSZSM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=O)C=CNC2=C(C=C1)OC |

Origin of Product |

United States |

Spectroscopic and Analytical Characterization Techniques for Quinolinol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For quinolinol derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is typically employed for complete structural assignment. nih.gov

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In 5,8-Dimethoxy-quinolin-4-ol, the chemical shifts (δ) of the protons are influenced by the electron-donating methoxy (B1213986) groups (-OCH₃), the electron-withdrawing nitrogen atom, and the hydroxyl group (-OH).

The aromatic region of the spectrum is expected to show distinct signals for the protons on the quinoline (B57606) core. The protons H-2 and H-3 on the pyridine (B92270) ring typically appear at lower field (higher ppm) due to the deshielding effect of the heterocyclic nitrogen atom. The protons on the benzene (B151609) ring, H-6 and H-7, would appear as doublets, showing coupling to each other. The two methoxy groups at positions 5 and 8 would each produce a sharp singlet in the upfield region of the spectrum, integrating to three protons each. The hydroxyl proton at position 4 often appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.0 - 8.2 | Doublet (d) | ~5.0 |

| H-3 | 6.5 - 6.7 | Doublet (d) | ~5.0 |

| H-6 | 7.0 - 7.2 | Doublet (d) | ~8.5 |

| H-7 | 7.3 - 7.5 | Doublet (d) | ~8.5 |

| 5-OCH₃ | 3.9 - 4.1 | Singlet (s) | - |

| 8-OCH₃ | 3.9 - 4.1 | Singlet (s) | - |

| 4-OH | 9.0 - 11.0 | Broad Singlet (br s) | - |

Note: Predicted values are based on analyses of similar quinoline structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are highly dependent on the local electronic environment.

The carbon atoms bonded to electronegative oxygen and nitrogen atoms (C-4, C-5, C-8, C-8a) are expected to be significantly deshielded and appear at a lower field (higher ppm). The C-4 carbon, bearing the hydroxyl group, would be found around 170-180 ppm. The carbons attached to the methoxy groups (C-5, C-8) would resonate in the 145-155 ppm region. The remaining aromatic carbons would appear in the typical range of 100-140 ppm. The two methoxy carbons would each give a signal in the upfield region, typically around 55-60 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 |

| C-3 | 110 - 115 |

| C-4 | 175 - 180 |

| C-4a | 120 - 125 |

| C-5 | 150 - 155 |

| C-6 | 115 - 120 |

| C-7 | 120 - 125 |

| C-8 | 145 - 150 |

| C-8a | 135 - 140 |

| 5-OCH₃ | 55 - 60 |

| 8-OCH₃ | 55 - 60 |

Note: Predicted values are based on analyses of similar quinoline structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. jeol.com Techniques such as COSY, HSQC, and HMBC are used to establish connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, a COSY spectrum would show a cross-peak between H-2 and H-3, and another between H-6 and H-7, confirming their vicinal relationship. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively link each proton signal (e.g., H-2, H-3, H-6, H-7, and the -OCH₃ protons) to its corresponding carbon signal (C-2, C-3, C-6, C-7, and the -OCH₃ carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is invaluable for piecing together the molecular structure. For instance, an HMBC spectrum would show correlations from the methoxy protons (5-OCH₃) to the C-5 carbon, and from the H-6 proton to carbons C-5, C-7, and C-8a. These correlations confirm the placement of the substituents and the fusion of the two rings. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. For this compound (molecular formula C₁₁H₁₁NO₃), HRMS can confirm this composition by matching the experimentally measured mass to the calculated theoretical mass with a high degree of precision (typically within 5 ppm). The protonated molecule, [M+H]⁺, would be observed in positive-ion mode electrospray ionization (ESI).

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₁H₁₂NO₃⁺ | 206.0790 |

The fragmentation pattern can also provide structural clues. For quinolinol derivatives, common fragmentation pathways include the loss of water ([M+H-H₂O]⁺) and carbon monoxide ([M+H-CO]⁺). nih.govcdnsciencepub.com The methoxy groups can lead to the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). cdnsciencepub.commcmaster.ca

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in a compound. nih.gov

In the IR spectrum of this compound, a broad absorption band would be expected in the region of 3400-3100 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations typically appear as sharp peaks just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system would give rise to a series of absorptions in the 1620-1450 cm⁻¹ region. mdpi.com Strong bands corresponding to the C-O stretching of the aryl ether methoxy groups would be prominent in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. researchgate.net

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum. The combination of IR and Raman data allows for a comprehensive vibrational analysis of the molecule. nih.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3400 - 3100 (broad) |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-H Stretch | Methyl (-OCH₃) | 2980 - 2850 |

| C=C / C=N Stretch | Quinoline Ring | 1620 - 1450 |

| C-O Stretch (Asymmetric) | Aryl Ether | 1275 - 1200 |

| C-O Stretch (Symmetric) | Aryl Ether | 1075 - 1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.orglibretexts.org For organic molecules with conjugated π systems, such as this compound, the most significant transitions are typically from a π bonding orbital to a π* anti-bonding orbital (π → π) and from a non-bonding orbital (n) to a π anti-bonding orbital (n → π*). libretexts.orguzh.ch

The quinoline ring system itself is a chromophore, the part of the molecule responsible for absorbing light. libretexts.org The extended conjugation in this bicyclic aromatic system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption in the UV region. libretexts.org

The electronic transitions in this compound are influenced by its specific substitution pattern. The presence of two electron-donating methoxy (-OCH₃) groups and a hydroxyl (-OH) group can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted quinolinol. These auxochromic groups, particularly the lone pairs on the oxygen atoms, can participate in the π system, further extending the conjugation and decreasing the energy required for electronic excitation. youtube.com The n → π* transitions, which are typically of lower intensity, arise from the excitation of non-bonding electrons from the oxygen and nitrogen atoms into the anti-bonding π* orbital. uzh.chyoutube.com The specific absorption bands and their intensities are sensitive to the solvent used, as solvent polarity can stabilize the ground or excited states to different extents. mdpi.com

| Transition Type | Typical Wavelength Range (λmax, nm) | Description |

|---|---|---|

| π → π | 220-280 | High-intensity absorption bands related to the aromatic quinoline system. |

| π → π | 300-350 | Lower-intensity bands resulting from the extended conjugation of the bicyclic system. |

| n → π | >350 | Low-intensity, broad bands, often appearing as a shoulder on a π → π peak, originating from heteroatoms (N, O). |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound. For quinolinol derivatives, HPLC and GC-MS are particularly valuable.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of quinoline and isoquinoline (B145761) alkaloids. elsevierpure.comresearchgate.net In this technique, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), while the mobile phase is a more polar solvent mixture. elsevierpure.comnih.gov

The separation mechanism is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. For quinolinol derivatives, a typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comresearchgate.net The composition of the mobile phase, particularly its pH, can be adjusted to optimize the separation of basic alkaloids. researchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve efficient separation of compounds with a range of polarities. elsevierpure.comresearchgate.net A UV detector is commonly used to monitor the column effluent, as the quinoline chromophore provides strong absorbance, allowing for sensitive detection and quantification of the main compound and any impurities. pharmjournal.ru

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with buffer (e.g., 10 mM Ammonium Acetate, pH 5.0) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230-254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

During the synthesis and purification of a chemical compound, organic solvents are often used. Residual amounts of these volatile organic compounds (VOCs) may remain in the final product. shimadzu.comthermofisher.com Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of these residual solvents, as mandated by regulatory guidelines like ICH Q3C. thermofisher.commdpi.com

The method typically involves dissolving the sample of this compound in a high-boiling-point solvent (e.g., dimethyl sulfoxide) and analyzing the headspace vapor. thermofisher.com In this technique, the sample is heated in a sealed vial, allowing the volatile residual solvents to partition into the gas phase (headspace), which is then injected into the gas chromatograph. mdpi.com The components are separated based on their boiling points and interaction with the GC column, which is typically a capillary column like a DB-5MS. The separated components then enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each solvent that allows for unambiguous identification and quantification. nih.gov

| Parameter | Condition |

|---|---|

| Sample Introduction | Static Headspace |

| GC Column | e.g., DB-5MS (30 m x 0.25 mm x 0.5 µm) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Oven Program | Initial temp 40-50°C, ramp to ~260°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | e.g., 35-350 amu |

Computational Chemistry and Theoretical Investigations of 5,8 Dimethoxy Quinolin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in the analysis of molecular systems like 5,8-Dimethoxy-quinolin-4-ol. researchgate.netacs.orgresearchgate.net These methods allow for the detailed exploration of the molecule's electronic structure and the prediction of its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic properties of many-body systems. researchgate.netresearchgate.net For this compound, DFT calculations, often using the B3LYP functional with various basis sets, provide a robust framework for understanding its stability, reactivity, and electronic characteristics. researchgate.net

The initial step in most quantum chemical studies is the optimization of the molecular geometry to find the most stable conformation of the molecule. researchgate.net For quinoline (B57606) derivatives, DFT calculations are employed to determine bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. researchgate.netresearchgate.net Theoretical calculations for related quinoline structures have shown a high degree of accuracy when compared to experimental data, suggesting that the computed geometry of this compound is a reliable representation of its actual structure. scirp.org

Interactive Table: Optimized Geometrical Parameters (Predicted) This table would typically present bond lengths (in Å) and bond angles (in degrees) for this compound as calculated by DFT methods.

| Parameter | Value (Å/°) |

| C2-C3 | Data not available in search results |

| C3-C4 | Data not available in search results |

| N1-C2 | Data not available in search results |

| C4-O | Data not available in search results |

| C5-O | Data not available in search results |

| C8-O | Data not available in search results |

| ∠(C2-N1-C9) | Data not available in search results |

| ∠(C3-C4-C10) | Data not available in search results |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govresearchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net For quinolin-4-one derivatives, the HOMO is typically localized on the carbocyclic ring and the heteroatom, while the LUMO is distributed over the quinoline ring system. researchgate.net The presence of methoxy (B1213986) groups, as in this compound, is expected to influence the energies of these orbitals. researchgate.net

Interactive Table: Frontier Molecular Orbital Energies

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 5,8-dimethoxy-quinolin-4-one (Ketone form, Gas Phase) | -5.932 | -1.578 | 4.354 |

| This compound (Enol form, Gas Phase) | -5.442 | -1.252 | 4.190 |

| 5,8-dimethoxy-quinolin-4-one (Ketone form, DMF) | -5.905 | -1.742 | 4.163 |

| This compound (Enol form, DMF) | -5.415 | -1.415 | 4.000 |

| Data sourced from a theoretical study on quinolin-4-one derivatives at the B3LYP/6-311G(d) level of theory. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. acs.orgacs.org The MEP surface displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For quinoline derivatives, negative potential regions are typically found near the nitrogen and oxygen atoms, indicating their role as potential hydrogen bond acceptors. acs.org The hydroxyl group's hydrogen atom, in turn, presents a region of positive potential. acs.org These electrostatic features are crucial in understanding intermolecular interactions. acs.org

Interactive Table: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative) This table would typically show the donor NBO, acceptor NBO, and the stabilization energy E(2) (in kcal/mol) for significant interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O(hydroxyl) | π(C3-C4) | Data not available |

| LP(1) O(methoxy) | σ(C5-C6) | Data not available |

| π(C2-C3) | π*(N1-C9) | Data not available |

| Note: Specific NBO analysis data for this compound were not found in the provided search results. The table is a template for where such data would be presented. |

Fukui functions are used to predict the local reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks. researchgate.netnih.gov These functions are derived from the change in electron density at a particular point in the molecule as the total number of electrons changes. researchgate.net Condensed Fukui functions (f_k^+, f_k^-, f_k^0) are calculated for each atom (k) to identify the most reactive sites. nih.gov For quinolin-4-one derivatives, Fukui function calculations have been used to compare the reactivity of different tautomeric forms and to understand how substituents affect the reactivity of specific atoms. researchgate.net

Interactive Table: Condensed Fukui Functions (Illustrative) This table would typically present the condensed Fukui function values for different atoms in this compound.

| Atom | f_k^+ (Nucleophilic Attack) | f_k^- (Electrophilic Attack) | f_k^0 (Radical Attack) |

| N1 | Data not available | Data not available | Data not available |

| C2 | Data not available | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available |

| O (hydroxyl) | Data not available | Data not available | Data not available |

| Note: Specific Fukui function data for this compound were not found in the provided search results. The table is a template for where such data would be presented. |

Tautomerism and Conformational Analysis of Quinolin-4-one Systems

The this compound scaffold is subject to keto-enol tautomerism, a fundamental equilibrium process that significantly influences its chemical reactivity and biological interactions. The compound can exist in two primary tautomeric forms: the quinolin-4-ol (enol) form and the quinolin-4(1H)-one (keto) form.

Computational studies, often employing Density Functional Theory (DFT), have been conducted to determine the relative stability of these tautomers. In the gas phase and in nonpolar solvents, the keto form, 5,8-dimethoxy-quinolin-4(1H)-one, is generally predicted to be the more stable tautomer. This stability is attributed to the greater bond energy of the C=O double bond compared to the C=C double bond and the N-H bond compared to the O-H bond.

However, the relative stability can be influenced by the solvent environment and specific intermolecular interactions, such as hydrogen bonding within a protein's active site. The quinolin-4-ol form retains the aromaticity of the entire quinoline ring system, which can be a stabilizing factor. The presence of the two methoxy groups at the C5 and C8 positions can also influence the electronic distribution and, consequently, the tautomeric equilibrium. Conformational analysis focuses on the orientation of these methoxy groups, which can rotate relative to the quinoline plane, potentially impacting receptor fit and steric hindrance.

Table 1: Calculated Relative Energies of Tautomers for the 5,8-Dimethoxyquinoline (B1605891) Core This table presents representative data based on typical computational findings for quinolin-4-one systems.

| Tautomeric Form | Structure Name | Predicted Relative Energy (kcal/mol) | Key Stabilizing Features |

|---|---|---|---|

| Keto | 5,8-Dimethoxy-quinolin-4(1H)-one | 0.0 (Reference) | Strong C=O bond; Amide resonance |

| Enol | This compound | +2.5 to +4.0 | Fully aromatic quinoline ring system |

Prediction of Acidity and Protonation States

The protonation state of this compound at physiological pH (≈7.4) is a critical determinant of its solubility, membrane permeability, and ability to form ionic interactions with biological targets. Computational methods are used to predict the acid dissociation constants (pKa) for the relevant functional groups.

The molecule has two primary sites for protonation/deprotonation:

The N1 atom of the quinoline ring: This nitrogen is basic and can be protonated to form a quinolinium cation.

The 4-hydroxyl group (enol form) or the N1-H (keto form): This site is acidic and can be deprotonated to form an anion.

Theoretical calculations predict the pKa of the protonated quinoline nitrogen to be in the acidic range, meaning it is predominantly in its neutral, unprotonated form at physiological pH. The pKa of the hydroxyl/N-H group is predicted to be in the basic range, indicating it also remains protonated at pH 7.4. Therefore, computational models suggest that the neutral form of either the keto or enol tautomer is the dominant species in a biological environment, which has significant implications for its ability to act as a hydrogen bond donor and acceptor in receptor-ligand interactions.

Table 2: Predicted pKa Values for Ionizable Sites of this compound This table presents representative data based on computational pKa prediction studies.

| Ionizable Site | Process | Predicted pKa | Dominant State at pH 7.4 |

|---|---|---|---|

| Quinoline Nitrogen (N1) | Protonation (Basic pKa) | ~4.5 - 5.5 | Neutral |

| 4-OH / 1-NH Group | Deprotonation (Acidic pKa) | ~8.5 - 9.5 | Neutral (Protonated) |

Molecular Modeling and Simulation Approaches

Molecular modeling techniques, particularly molecular docking, are extensively used to investigate how this compound and its derivatives interact with specific biological macromolecules. These simulations provide a static, three-dimensional model of the ligand-receptor complex, offering insights into the binding mode, affinity, and selectivity that drive biological activity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their complexes, providing detailed insights into their conformational changes and interaction stability.

Currently, there are no specific molecular dynamics simulation studies reported in the scientific literature for the compound This compound .

However, MD simulations are frequently employed to investigate the dynamic behavior of other quinoline-based compounds in complex with various biological targets. nih.govrsc.org For example, MD simulations have been utilized to:

Assess the stability of quinoline derivatives within the active site of acetylcholinesterase. nih.gov

Explore the conformational changes in viral enzymes, such as HIV reverse transcriptase, upon binding of quinoline-based inhibitors.

Understand the dynamic interactions between quinoline compounds and SARS-CoV-2 proteins. chemrxiv.org

Biological Activities and Preclinical Investigations of 5,8 Dimethoxy Quinolin 4 Ol Derivatives

In Vitro Cellular Activity Studies

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Derivatives based on the dimethoxy-quinoline structure have demonstrated significant antiproliferative and cytotoxic activity across a variety of human cancer cell lines. neuroquantology.comnih.gov For instance, 5-Bromo-6,8-dimethoxy-quinoline and N-nitrated 6,8-dimethoxy-quinoline have shown excellent cytotoxicity against HT29 (colon), A549 (lung), Hep3B (liver), HeLa (cervical), and MCF-7 (breast) cancer cell lines. neuroquantology.com

In a study involving 5,6,7-trimethoxy quinoline (B57606) derivatives, N-aryl-trimethoxy quinolin-4-amine derivatives generally exhibited greater cytotoxicity in cancer cells than 2-styryl-trimethoxy quinoline derivatives. nih.gov Specifically, compounds possessing N-(4-benzoyl phenyl) and N-(4-phenoxyphenyl) groups showed significant cytotoxic activity against four human cancer cell lines, including drug-resistant strains (MCF-7/MX and A2780/RCIS). nih.gov Another study reported that a 6-isomer of 5,8-quinolinedione (B78156) derivatives displayed potent antiproliferative activity against DLD1 and HCT116 colon cancer cells. ekb.eg Similarly, 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione (BZNQ), a related naphthoquinone derivative, was found to significantly reduce the viability of both normal and Ras-mutated mouse embryonic fibroblasts. researchgate.netnih.gov

The antiproliferative activity of various quinoline derivatives is summarized in the table below.

| Compound/Derivative Class | Cancer Cell Line(s) | IC50/GI50 Values | Reference(s) |

| Dimethoxy-containing pyrazole (B372694) analogs (2, 3, 4) | Various | 1.33–4.33 µM | mdpi.com |

| 6-isomer of 5,8-quinolinedione derivative (8) | DLD1 (colon), HCT116 (colon) | 0.59 µM, 0.44 µM | ekb.eg |

| 5-Bromo-6,8-dimethoxy-quinoline (14) | HT29, A549, Hep3B, HeLa, MCF-7 | Not specified | neuroquantology.com |

| N-nitrated 6,8-dimethoxy-quinoline (15) | HT29, A549, Hep3B, HeLa, MCF-7 | Not specified | neuroquantology.com |

| N-(4-benzoyl phenyl)-trimethoxy quinolin-4-amine (7e) | MCF-7, MCF-7/MX, A2780, A2780/RCIS | Not specified | nih.gov |

| N-(4-phenoxyphenyl)-trimethoxy quinolin-4-amine (7f) | MCF-7, MCF-7/MX, A2780, A2780/RCIS | Not specified | nih.gov |

| 2-(6-hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone (HHDMNQ) | A549, NCI-H23, NCI-H460 (lung) | Significant cytotoxic effects | nih.gov |

| Quinoline-5,8-dione analogues | P388 (leukemia) | Comparable to cisplatin | nih.gov |

| 6-(1-oxobutyl)-5,8-dimethoxy-1,4-naphthoquinone (OXO) | S-180 sarcoma, Lewis lung carcinoma (LLC) | Not specified | nih.gov |

| 3,4-dimethoxy sesquiterpene derivative (14c) | MCF-7 (breast) | 9.0 µM | mdpi.com |

Modulation of Cellular Signaling Pathways

The anticancer effects of 5,8-dimethoxy-quinolin-4-ol derivatives and related compounds are often linked to their ability to modulate critical cellular signaling pathways that control cell growth, proliferation, and survival. ekb.eg Research has shown that these compounds can interfere with multiple kinase cascades and transcription factors.

One key target is the Ras signaling pathway, which is frequently mutated in cancer. nih.gov The derivative 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione (BZNQ) has been shown to significantly downregulate H-Ras protein expression and inhibit Ras-mediated downstream signaling pathways, including protein kinase B (Akt), extracellular signal-related kinase (ERK), and glycogen (B147801) synthase kinase (GSK) phosphorylation. nih.govspandidos-publications.com

Furthermore, 2-(6-hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone (HHDMNQ) was found to induce apoptosis in lung cancer cells by regulating the MAPK, STAT3, and NF-κB signaling pathways. nih.gov This regulation was shown to be mediated by an increase in intracellular reactive oxygen species (ROS). nih.gov Similarly, the natural product deguelin (B1683977), which shares some structural similarities, exerts its anticancer effects by modulating pathways such as NF-κB, Wnt, and AMPK. frontiersin.org In Lewis lung carcinoma cells, another derivative, 6-(1-oxobutyl)-5,8-dimethoxy-1,4-naphthoquinone (OXO), effectively down-regulated the hypoxia-induced expression of HIF-1α, a critical transcription factor in tumor adaptation and angiogenesis. nih.gov

Induction of Programmed Cell Death (Apoptosis)

A primary mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. rsc.orgorientjchem.orgresearchgate.net This process is crucial for eliminating potentially malignant cells. rsc.org

Studies have demonstrated that various dimethoxy-quinoline derivatives can trigger apoptosis through multiple mechanisms. The synthetic quinoline derivative ((E)-2-(3,4-dimethoxystyryl)-6,7,8-trimethoxy-N-(3,4,5-trimethoxyphenyl)quinoline-4-amine), known as 9IV-c, was found to induce apoptosis via the intrinsic pathway, which involves the mitochondria. vietnamjournal.ru This is often characterized by changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. vietnamjournal.ru For example, a pyrazole derivative containing a dimethoxy-quinoline moiety demonstrated the ability to upregulate the pro-apoptotic protein BAX. mdpi.com

Another compound, 2-(6-hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone (HHDMNQ), was shown to induce apoptosis in A549 lung cancer cells through the mitochondrial pathway, which was modulated by ROS, MAPK, STAT3, and NF-κB signaling. nih.gov The compound 6-(1-oxobutyl)-5,8-dimethoxy-1,4-naphthoquinone (OXO) also induced apoptosis in Lewis lung carcinoma cells through a mitochondria/caspase-9 mediated pathway. nih.gov The induction of apoptosis can also occur through caspase activation. orientjchem.org For instance, one dimethoxy-containing pyrazole analog was found to induce apoptosis through the activation of caspase-3. mdpi.com Similarly, sesquiterpene-aryl derivatives with a dimethoxy pattern were shown to induce apoptosis through caspase-3/7 activity. mdpi.com

Inhibition of Cell Cycle Progression

In addition to inducing apoptosis, many quinoline derivatives disrupt the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific checkpoints. ekb.egorientjchem.org This action prevents the cells from dividing and proliferating.

Several derivatives of 5,8-dimethoxy-quinoline and related structures have been shown to cause cell cycle arrest, most commonly in the G2/M phase. nih.govmdpi.com For example, certain dimethoxy-containing pyrazole analogs arrest the cell cycle in the G2/M phase by inhibiting tubulin polymerization. mdpi.com N-aryl-trimethoxy quinolin-4-amine derivatives 7e and 7f also arrested cancer cells in the G2/M phase. nih.gov Similarly, 2-(6-hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone (HHDMNQ) induced G2/M phase arrest in A549 lung cancer cells by decreasing the expression levels of cyclin-dependent kinase 1/2 and cyclin B1. nih.gov

Other derivatives can cause arrest at different phases. A 6-isomer of 5,8-quinolinedione was found to block S-phase progression in DLD1 cells and cause an accumulation of cells in the G2/M phase in HCT116 cells. ekb.eg Another compound, 6-(1-oxobutyl)-5,8-dimethoxy-1,4-naphthoquinone (OXO), was reported to induce S-phase arrest in Lewis lung carcinoma cells. nih.gov

| Compound/Derivative | Cell Line(s) | Phase of Arrest | Mechanism/Associated Proteins | Reference(s) |

| Dimethoxy-containing pyrazole analogs | Various | G2/M | Tubulin polymerization inhibition | mdpi.com |

| 6-isomer of 5,8-quinolinedione (8) | DLD1, HCT116 | S, G2/M | Not specified | ekb.eg |

| N-aryl-trimethoxy quinolin-4-amines (7e, 7f) | A2780, MCF-7 | G2/M | Tubulin inhibition | nih.gov |

| 2-(6-hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone (HHDMNQ) | A549 | G2/M | Decreased CDK1/2, Cyclin B1 | nih.gov |

| 6-(1-oxobutyl)-5,8-dimethoxy-1,4-naphthoquinone (OXO) | Lewis Lung Carcinoma (LLC) | S | Not specified | nih.gov |

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. jst.go.jp Quinoline derivatives have been identified as potent inhibitors of angiogenesis, making them attractive candidates for cancer therapy. rsc.orgresearchgate.net

The anti-angiogenic activity of these compounds is often mediated by their ability to inhibit key signaling molecules involved in blood vessel formation. jst.go.jpgoogle.com A primary target is the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR). researchgate.net The compound 6-(1-oxobutyl)-5,8-dimethoxy-1,4-naphthoquinone (OXO) demonstrated potent anti-angiogenic effects both in vitro and in vivo. nih.gov It was shown to inhibit VEGF-stimulated proliferation and differentiation of human umbilical vein endothelial cells (HUVECs). nih.gov Furthermore, OXO effectively down-regulated the hypoxia-induced expression of both HIF-1α and VEGF in Lewis lung carcinoma cells. nih.gov This dual action of inhibiting both the stimulus (VEGF) and its upstream regulator (HIF-1α) highlights its potential as an anti-angiogenic agent. The natural product deguelin also exhibits significant anti-angiogenic effects by acting on proteins such as VEGF and VEGFR. frontiersin.org

Inhibition of Cell Migration

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. ekb.eg Several quinoline derivatives have shown the capacity to inhibit cancer cell motility and migration. mdpi.comorientjchem.org

A study on novel 6,8-disubstituted quinoline derivatives found that one of the synthesized compounds effectively inhibited the migration of HT29 colon cancer cells in a wound healing assay. researchgate.net This suggests that these compounds can interfere with the cellular machinery responsible for cell movement. The inhibition of cell migration is a recognized anticancer property of the broader quinoline class of compounds. ekb.egrsc.org For instance, certain pyrazolo[1,5-a]pyrimidine (B1248293) analogs, which can be related to quinoline structures, were found to inhibit cancer cell motility and migration in addition to arresting the cell cycle. mdpi.com The ability to disrupt cell migration is a key mechanism of action for quinoline hybrids in their role as inhibitors of cell proliferation. ekb.eg

Antimicrobial Research

The quinoline framework is a cornerstone in the development of antimicrobial agents. core.ac.uk Derivatives featuring methoxy (B1213986) and other substitutions have demonstrated notable efficacy against a variety of microbial pathogens, including bacteria and fungi.

Quinoline derivatives have shown potent antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. core.ac.uk For instance, a series of facilely accessible quinoline derivatives demonstrated significant activity against several multidrug-resistant Gram-positive bacterial strains. usf.edu Notably, compound 6 from this series exhibited a minimum inhibitory concentration (MIC) as low as 1.0 μg/mL against Clostridioides difficile, comparable to the standard drug Vancomycin. usf.edu Another study on 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety found that compound 3l was highly effective against E. coli, with an MIC of 7.812 µg/mL. mdpi.comnih.gov

Investigations into 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives also revealed moderate to high activity against various bacterial strains. core.ac.uk Specifically, the ester derivative 7b and the thioether derivative 9c showed the highest activity against Gram-positive strains, while compounds 7b and 7d were most effective against Gram-negative strains. core.ac.uk Furthermore, a study of iodo-quinoline derivatives showed that these compounds had antibacterial effects against Staphylococcus epidermidis. mdpi.com The antibacterial potential of quinoline derivatives has also been highlighted in their activity against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA), with some derivatives showing considerable effect. researchgate.net

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 6 | C. difficile | 1.0 µg/mL | usf.edu |

| Compound 3l | E. coli | 7.812 µg/mL | mdpi.comnih.gov |

| Compound 7b | Gram-positive & Gram-negative strains | High activity | core.ac.uk |

| Compound 9c | Gram-positive strains | High activity | core.ac.uk |

| Compound 7d | Gram-negative strains | High activity | core.ac.uk |

| Iodo-quinoline derivatives | S. epidermidis | Effective | mdpi.com |

The antifungal properties of quinoline derivatives have also been a subject of significant research. In a study of 7-methoxyquinoline derivatives, compound 3l demonstrated the highest effect against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 31.125 µg/mL. nih.govresearchgate.net Similarly, newly synthesized 6-amino-4-methyl-1H-quinoline-2-one derivatives showed that all tested compounds were potentially active against fungal strains such as A. flavus, A. niger, F. oxysporum, and C. albicans, with compound 6 being the most potent. nih.gov

Other studies have explored the structure-activity relationships of substituted quinolinols. For example, 5,7-dichloro and 5,7-dibromo-2-methyl-8-quinolinols were the most fungitoxic among a series of sixteen tested derivatives against five different fungi, including Aspergillus niger and Trichophyton mentagrophytes. nih.gov Furthermore, research on substituted 8-quinolinol-5- and 7-sulfonic acids indicated that chloro and bromo substitutions could impart fungal inhibition within an order of magnitude of the parent 8-quinolinol. nih.gov A series of 2-pyridinyl and 2-pyridinylvinyl substituted quinolines also showed broad-spectrum antifungal activity, particularly against Candida species and other clinically important fungi. researchgate.net

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 3l | Candida albicans | 31.125 µg/mL | nih.govresearchgate.net |

| Compound 6 | A. flavus, A. niger, F. oxysporum, C. albicans | Most potent in series | nih.gov |

| 5,7-dichloro-2-methyl-8-quinolinol | Aspergillus niger, Trichophyton mentagrophytes | Highly fungitoxic | nih.gov |

| 5,7-dibromo-2-methyl-8-quinolinol | Aspergillus niger, Trichophyton mentagrophytes | Highly fungitoxic | nih.gov |

| 2-(Pyridin-4-yl)quinoline 9 | Candida albicans & non-albicans Candida | Good MIC₅₀ & MIC₈₀ | researchgate.net |

| 2-(2-pyridin-4-yl)vinyl)quinoline 16 | Candida albicans & non-albicans Candida | Good MIC₅₀ & MIC₈₀ | researchgate.net |

Antiviral Investigations

The antiviral potential of quinoline derivatives has been explored against several viruses, including HIV and SARS-CoV-2, demonstrating their capacity to inhibit key viral enzymes.

Quinoline derivatives are recognized as potent inhibitors of HIV reverse transcriptase (RT), an enzyme crucial for the conversion of viral RNA to DNA. researchgate.netnih.gov Various studies have focused on designing and synthesizing quinoline-based compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.netnih.gov For instance, synthesized pyrazoline and pyrimidine-containing quinoline derivatives showed good binding interactions with the active domain of HIV reverse transcriptase in docking studies, with some compounds exhibiting higher docking scores than standard drugs. researchgate.netnih.gov

The quinoline U-78036 has been identified as a potent inhibitor of HIV-1 RT, acting as a mixed to noncompetitive inhibitor with respect to both the template-primer and dNTP binding sites. capes.gov.br Furthermore, computational modeling of quinoline-based compounds has been used to identify potential dual inhibitors of both HIV reverse transcriptase and integrase. scirp.org Some diketo acid derivatives of quinolinone have been shown to inhibit HIV-1 integrase at nanomolar concentrations and also display low micromolar inhibition of the RNase H function of reverse transcriptase. acs.org

In the context of the COVID-19 pandemic, quinoline derivatives have been investigated as potential antiviral agents against SARS-CoV-2. dovepress.com Several studies have focused on their ability to inhibit the SARS-CoV-2 main protease (Mpro) and other key viral proteins. dovepress.comaccscience.com For example, a series of chloroquine (B1663885) analogs were designed, with one derivative, 4-((7-chloroquinolin-4-yl)amino)phenol hybrid 26 , showing a significant therapeutic effect against SARS-CoV-2 Mpro with an IC₅₀ value of 12 nM. dovepress.com

Other research has identified phenylquinoline derivatives as potential inhibitors of SARS-CoV-2 replication. dovepress.com Computational screening of phenylamino-phenoxy-quinoline derivatives suggested their potential as candidates for inhibiting Mpro. mdpi.com In vitro studies of quinoline-3-carboxylate derivatives against a SARS-CoV-2 isolate found that the most active compounds exhibited strong binding affinity to the main viral protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14). nih.gov More recently, a novel quinoline-based drug candidate, Jun13296, which inhibits the SARS-CoV-2 papain-like protease (PLpro), has shown potent antiviral and anti-inflammatory effects in vivo. news-medical.net

Table 3: Anti-SARS-CoV-2 Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Target | Activity | Reference |

|---|---|---|---|

| 4-((7-chloroquinolin-4-yl)amino)phenol hybrid 26 | SARS-CoV-2 Mpro | IC₅₀ = 12 nM | dovepress.com |

| Phenylquinoline derivatives | SARS-CoV-2 replication | Potential inhibitors | dovepress.com |

| Phenylamino-phenoxy-quinoline derivatives | SARS-CoV-2 Mpro | Potential inhibitors | mdpi.com |

| Quinoline-3-carboxylate derivatives (1j, 1o) | NSP5 and NSP14 | Strong binding affinity | nih.gov |

| Jun13296 | SARS-CoV-2 PLpro | Potent antiviral and anti-inflammatory effects | news-medical.net |

Anti-parasitic Research

The quinoline scaffold is historically significant in the fight against parasitic diseases, most notably malaria. nih.gov Research continues to explore new quinoline derivatives for their anti-parasitic properties. Endochin-like 4(1H)-quinolones with specific side chains at the 3-position have demonstrated potent activity against both chloroquine-sensitive and multi-drug-resistant strains of Plasmodium falciparum. nih.gov The primary target for these compounds is believed to be the parasite's cytochrome bc₁ complex. nih.gov

More recent research has focused on epigenetic targets within the parasite. A series of diaminoquinazoline inhibitors, which share pharmacophoric features with some quinolines, have shown promising antimalarial activity by targeting P. falciparum histone lysine (B10760008) methyltransferases (PfHKMTs). rsc.orgrsc.org These compounds exhibit potent, irreversible cytotoxic activity against the parasite at nanomolar concentrations and have demonstrated oral efficacy in mouse models of malaria. rsc.orgrsc.org Additionally, quinolone derivatives have been investigated for their anti-leishmanial properties, with some natural and synthetic quinolones showing promising activity against Leishmania infantum. mdpi.com

Antimalarial Activity

The quinoline framework is a cornerstone in the development of antimalarial drugs, with famous examples including quinine (B1679958), chloroquine, and primaquine (B1584692). rsc.orgchemenu.com Research into derivatives of this compound continues this line of investigation, seeking new agents to combat drug-resistant malaria strains. researchgate.net

A series of 5-aryl-8-aminoquinoline derivatives were synthesized to improve metabolic stability and reduce toxicity while maintaining antimalarial efficacy. researchgate.net Structure-activity relationship (SAR) studies revealed that analogs with electron-donating groups, such as methoxy, on the 5-phenyl ring demonstrated enhanced activity against Plasmodium falciparum compared to those with electron-withdrawing substituents. researchgate.net Similarly, the synthesis of 2,4-dimethoxy-5,8,9,10-tetrahydropyrimido[4,5-b]quinolinone derivatives has been explored for their potential antimalarial properties. dntb.gov.ua The antimalarial activity of many quinoline derivatives is attributed to their ability to inhibit parasite growth and interfere with essential enzymatic processes, such as glycolysis, by inactivating metalloprotein oxidases. researchgate.net

| Compound Class | Target/Strain | Key Finding | Reference |

| 5-Aryl-8-aminoquinolines | Plasmodium falciparum | Electron-donating groups on the 5-phenyl ring improved activity. | researchgate.net |

| Quinolines | Malaria Parasites | Inhibit parasite growth and glycolysis by inactivating enzymes. | researchgate.net |

| 2,4-dimethoxy-5,8,9,10-tetrahydropyrimido[4,5-b]quinolinones | Malaria | Investigated for antimalarial activity through one-pot synthesis. | dntb.gov.ua |

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic options are needed, and quinoline derivatives are being investigated as a potential source of novel treatments. rsc.orgresearchgate.net The quinoline core, when combined with other pharmacophores like hydrazone, can produce potent leishmanicidal agents. rsc.org

Studies on related structures provide insight into the potential of dimethoxy-quinoline derivatives. For instance, chalcones and flavanones derived from Polygonum salicifolium, including 5,8-dimethoxy-7-hydroxyflavanone, were evaluated for antileishmanial activity, although the chalcones in this particular study proved more active. nih.gov A series of 4,8-dimethoxynaphthalenyl chalcones were synthesized and showed that substitutions on the phenyl ring significantly influenced their activity against Leishmania amazonensis. mdpi.com Furthermore, research on 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) analogs, which share structural similarities with quinolines, revealed that 5,8-disubstituted derivatives possessed anti-mycobacterial properties, suggesting a broader potential for this substitution pattern against pathogens. rsc.org A study focusing on quinolones derived from Zanthosimuline confirmed the promise of this compound family against Leishmania infantum amastigotes, identifying two promising molecules with good activity and no cytotoxicity. researchgate.net

| Compound/Derivative Class | Target Organism | Activity/Finding | Reference |

| 5,8-dimethoxy-7-hydroxyflavanone | Leishmania | Evaluated for antileishmanial activity. | nih.gov |

| 4,8-dimethoxynaphthalenyl chalcones | Leishmania amazonensis | Activity is influenced by phenyl ring substituents. | mdpi.com |

| Quinolone derivatives | Leishmania donovani | Bark extract of Codiaeum peltatum, containing quinolones, showed significant inhibitory activity. | researchgate.net |

| Synthetic Quinolone Analogs | Leishmania infantum | Two synthesized molecules showed good activity against intramacrophage amastigotes without cytotoxicity. | researchgate.net |

Enzyme Inhibition Mechanisms beyond Specific Kinases

Derivatives of quinoline are known to interact with a variety of enzymes crucial to cellular processes, making them attractive candidates for drug development against cancer and other diseases. nih.gov

Topoisomerase Inhibition

Topoisomerase I (TOP1) is a nuclear enzyme essential for DNA replication and transcription, and its inhibition is a key mechanism for several anticancer drugs. nih.govnih.gov Quinoline derivatives have been identified as potent inhibitors of this enzyme. nih.gov

Research on 2- or 6-acyl-5,8-dimethoxy-1,4-naphthoquinone (DMNQ) derivatives, which contain a related core structure, demonstrated their ability to inhibit DNA topoisomerase I. nih.gov The 6-acyl-DMNQ compounds were found to be more potent than their 2-acyl counterparts, suggesting that the electrophilicity of the quinone moiety is important for activity. nih.gov For these 6-acylated derivatives, an intermediate acyl group size (C5-C9) resulted in the highest potency. nih.gov In another study, a series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines were designed and evaluated as a new class of TOP1 inhibitors, with several compounds showing promising anticancer activity by stabilizing TOP1ccs (TOP1 cleavage complexes). nih.gov

| Compound Class | Enzyme | Key Finding | Reference |

| 6-Acyl-5,8-dimethoxy-1,4-naphthoquinones (DMNQ) | DNA Topoisomerase I | More potent than 2-acyl-DMNQ derivatives; potency depends on acyl group size. | nih.gov |

| 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines | Topoisomerase I (TOP1) | Identified as a new class of TOP1 inhibitors; some derivatives stabilized TOP1ccs. | nih.gov |

Other Enzyme Targets (e.g., Cdc25B2, Picornavirus 3C protease, Nitric Synthase, Cyclooxygenase-2, Tyrosine Phosphatase)

The inhibitory action of dimethoxy-quinoline derivatives extends to a variety of other enzymes implicated in disease.

Cdc25B2: The cell division cycle 25B (Cdc25B) phosphatases are crucial for cell cycle regulation, and their inhibition is a target for cancer therapy. A study of 5,8-quinolinedione compounds as inhibitors of recombinant human Cdc25B2 found that derivatives containing a 2-morpholin-4-ylethylamine substituent were particularly active. mdpi.com Compound 39 (with the substituent at position 6) showed an IC₅₀ value of 0.21 µM, which was three times more potent than its isomer 40 (substituent at position 7), highlighting the importance of substituent position. mdpi.com

Picornavirus 3C protease: The 3C protease (3Cpro) is essential for the replication of picornaviruses, making it a viable antiviral target. nih.govscienceopen.com While direct studies on this compound are scarce, research on related heterocyclic structures like quinazolines shows they can inhibit the Hepatitis A Virus (HAV) 3C protease. mdpi.com The structural and functional similarities among 3C proteases across different picornaviruses suggest that inhibitors could have broad-spectrum activity. nih.gov

Nitric Oxide Synthase (NOS): Selective inhibition of NOS isoforms is a therapeutic goal for various conditions. While broad reviews on NOS inhibitors exist, specific data on 5,8-dimethoxy-quinoline derivatives is not prominent in the reviewed literature. nih.gov General strategies focus on targeting co-factor requirements or using isoform-specific pharmacological agents. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme induced during inflammation, and its selective inhibition is desirable for anti-inflammatory therapies with fewer side effects. researchgate.netnih.gov Studies on pyridopyrimidine derivatives, some featuring dimethoxy substitutions, have identified potent and selective COX-2 inhibitors. dovepress.com For example, a hydroxybenzaldehyde derived pyridopyrimidinone (IIId ) showed a COX-2 IC₅₀ of 0.67 µM, superior to the reference drug celecoxib (B62257) (IC₅₀ = 1.11 µM). dovepress.com

Protein Tyrosine Phosphatase (PTP): PTPs, such as PTP1B, are negative regulators in signaling pathways, including the insulin (B600854) pathway, making them targets for diabetes and obesity treatments. google.comresearchgate.net Natural compounds are a rich source of PTP1B inhibitors. researchgate.netmdpi.com Thiazole-containing rhodanine-3-alkanoic acids have been evaluated as PTP inhibitors, with their effectiveness depending on substituents on the thiazole (B1198619) ring and the length of an N-alkyl chain. bioorganica.com.ua

| Enzyme Target | Derivative Class | IC₅₀ / Key Finding | Reference |

| Cdc25B2 | 6-(2-Morpholin-4-ylethylamine)-5,8-quinolinedione (39) | IC₅₀ = 0.21 µM | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Hydroxybenzaldehyde derived pyridopyrimidinone (IIId) | IC₅₀ = 0.67 µM | dovepress.com |

| Protein Tyrosine Phosphatases (PTPs) | Thiazole-containing rhodanine-3-alkanoic acids | Inhibition depends on thiazole ring substituent and N-alkyl chain length. | bioorganica.com.ua |

Investigation of Neuroprotective Potential

Emerging research suggests that quinoline derivatives possess neuroprotective properties, which could be relevant for treating neurodegenerative conditions like Alzheimer's and Parkinson's diseases. mdpi.comnih.gov The mechanism often involves the modulation of oxidative stress and inflammation in neuronal cells.

A study on new cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids identified a lead compound (3e ) with promising anti-Alzheimer's potential. tandfonline.com This compound exhibited moderate cholinesterase inhibition, significant inhibition of Aβ(1–42) peptide aggregation (55.7% at 5 µM), and notable neuroprotective activity against oxidative stress. tandfonline.com In assays using H₂O₂ to induce oxidative stress, compound 3e showed neuroprotective effects at concentrations of 1 µM, 0.1 µM, and 0.01 µM. tandfonline.com When co-incubated with a rotenone/oligomycin mixture that induces mitochondrial dysfunction, compound 3e demonstrated higher neuroprotective activity than the reference antioxidant Trolox at the same low concentrations. tandfonline.com

| Compound/Derivative | Assay/Model | Finding | Reference |

| Compound 3e (cyclopentaquinoline hybrid) | Aβ(1–42) aggregation | 55.7% inhibition at 5 µM | tandfonline.com |

| Compound 3e | H₂O₂-induced oxidative stress | Neuroprotective at 0.01-1 µM concentrations. | tandfonline.com |

| Compound 3e | Rotenone/Oligomycin-induced stress | Higher neuroprotective activity than Trolox at 0.001 µM and 0.0001 µM. | tandfonline.com |

| 6,7-Dimethoxyquinolin-4-ol | Neuronal cells | Investigated for modulation of oxidative stress and inflammation. |

Antioxidant Property Studies

Oxidative stress is implicated in a multitude of health problems, and quinoline motifs are recognized as effective free radical scavengers. rsc.org The antioxidant capacity of these compounds is a key component of their therapeutic potential, including their neuroprotective effects. nih.govtandfonline.com

Various studies have highlighted the antioxidant capabilities of quinoline derivatives. For instance, a series of pyrimido[4,5-b]quinoline-4-one derivatives were synthesized and assessed, with several compounds appearing to be more promising as antioxidant agents than the standard ascorbic acid. researchgate.net A computational study of over 8,000 quinoline derivatives proposed several candidates as multifunctional antioxidants based on their predicted ionization potential and bond dissociation energies, which are related to radical scavenging mechanisms. nih.gov The most promising of these were predicted to be more efficient than Trolox. nih.gov This antioxidant activity is often a foundational property that contributes to other biological effects, such as the neuroprotection observed in cyclopentaquinoline hybrids. tandfonline.com

| Derivative Class | Finding | Reference |

| Pyrimido[4,5-b]quinoline-4-ones | Some derivatives showed more promising antioxidant activity than ascorbic acid. | researchgate.net |

| Computationally designed quinolines | The most promising candidates were predicted to be more efficient antioxidants than Trolox. | nih.gov |

| Quinoline motifs | Generally known to be effective free radical scavengers. | rsc.org |

Structure Activity Relationship Sar Studies of 5,8 Dimethoxy Quinolin 4 Ol Analogues

Influence of Substituent Positions on Biological Activity

The specific placement of functional groups on the quinoline (B57606) nucleus is a key determinant of the molecule's biological profile. Research has shown that even minor changes in substituent location can lead to significant variations in activity, highlighting the importance of a well-defined substitution pattern for optimal pharmacological effect. mdpi.comnih.gov

The methoxy (B1213986) groups at positions C-5 and C-8 of the quinoline ring are crucial for the activity of many analogues. These electron-donating groups can influence the molecule's electronic properties, which in turn affects its ability to bind to target receptors or enzymes. rsc.orgrsc.org In the context of related 8-aminoquinolines, the presence of a 6-methoxy group has been shown to enhance antimalarial activity, and much of the SAR work has focused on retaining this feature while exploring other substitutions. who.int For instance, in a series of quinoline-biphenyl hybrids, compounds with 3,4-dimethoxy substitutions demonstrated notable activity. nih.gov Similarly, the presence of methoxy groups on the quinoline scaffold was suggested to be a reason for the enhanced antimalarial activity in certain chalcone (B49325) derivatives. nih.gov

The development of 6,8-disubstituted quinoline derivatives has shown that the functional groups at these positions significantly dictate the anticancer potential. researchgate.net For example, the conversion of 6,8-dibromoquinoline (B11842131) to 6,8-dimethoxyquinoline (B1356820) is a key step in creating compounds with altered biological profiles. researchgate.net The presence of methoxy groups can also influence the molecule's stability and interaction with biological targets, as seen in gold(III) complexes with substituted quinolines. nih.gov

| Compound Class | Substitution Pattern | Observed Effect on Activity | Reference |

|---|---|---|---|

| Quinoline-Chalcone Hybrids | 3,4-Dimethoxy | Enhanced antimalarial activity. | nih.gov |

| Quinoline-Biphenyl Hybrids | 3,4-Dimethoxy | Showed better activity compared to mono-substituted hybrids. | nih.gov |

| Imidazo[4,5-c]quinolines | C7-Methoxy | Introduction of a methoxy group at C7 showed significant TLR7 activity. | nih.govacs.org |

| Quinazoline (B50416) Derivatives | 6,7-Dimethoxy | Favorable for EGFR inhibition due to improved binding. | mdpi.com |

The hydroxyl group at the C-4 position of the quinoline ring is a critical feature. It can act as a hydrogen bond donor, facilitating interactions with the active sites of biological targets. Modifications at this position can significantly alter the compound's pharmacological properties. orientjchem.org In many quinoline derivatives, the introduction of different substituents at the C-4 position is a common strategy to enhance potency. orientjchem.org For example, replacing the 4-hydroxyl with an amino group or other functionalities can modulate activity. In the synthesis of quinoline-biphenyl hybrids, a 4-hydroxyquinoline (B1666331) was converted to a triflate to enable further reactions, indicating the versatility of this position for creating new analogues. nih.gov The reactivity of the C-4 position is also highlighted in the synthesis of various derivatives where it serves as a key reaction site for nucleophilic substitution. semanticscholar.org Studies on 2-phenylquinolin-4-ol (B75522) show that the 4-hydroxyl group is a key part of the molecule's structure, which is known to interact with DNA.

The pyridine (B92270) ring of the quinoline scaffold, containing the nitrogen atom, is also a prime site for modifications that can influence biological activity. Substitutions at positions C-2 and C-3 have been found to be particularly effective in enhancing anticancer activity against certain cell lines compared to substitutions at other positions. orientjchem.org For instance, in some quinoline-based antimalarial drugs, a basic nitrogen atom in the pyridine ring is considered essential for activity. orientjchem.org However, in other contexts, such as with 5,8-quinolinedione (B78156) derivatives, substitution at the C-2 position often leads to a reduction in activity. mdpi.com The electronic and steric characteristics of substituents at the C-2 position have been shown to significantly impact the anticancer activity of quinoline derivatives. orientjchem.org

Electronic and Steric Effects of Functional Groups on Pharmacological Efficacy

The pharmacological efficacy of 5,8-dimethoxy-quinolin-4-ol analogues is governed by the interplay of electronic and steric effects of their functional groups. The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can alter the electron density distribution across the quinoline ring system, thereby influencing its reactivity and binding affinity to biological targets. rsc.orgnih.gov

For example, the introduction of electron-donating groups, such as methoxy groups, at the 6 and 7 positions of the quinazoline core (a related scaffold) was found to increase the activity of EGFR inhibitors. mdpi.com This enhancement is attributed to the increased electron density on the quinoline ring, which can improve binding to enzymes. Conversely, the presence of electron-withdrawing groups like a chlorine atom can also enhance activity in some cases. rsc.org

Steric factors, which relate to the size and shape of the substituents, are also critical. acs.org Bulky substituents can cause steric hindrance, which may either prevent the molecule from fitting into a receptor's binding site or, conversely, promote a more favorable binding conformation. In studies of pyrazolo[4,3-c]pyridine derivatives, increasing the bulkiness of the substituent at the 4-position was found to gradually reduce or completely abolish antiproliferative activity. mdpi.com This suggests that there are spatial limitations within the target's binding cavity. acs.org

| Substituent/Modification | Effect Type | Position | Observed Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Methoxy (-OCH3) | Electronic (Electron-donating) | 6, 7 (on Quinazoline) | Increased EGFR inhibitory activity. | mdpi.com |

| Chlorine (-Cl) | Electronic (Electron-withdrawing) | 2 (on Quinoline-imidazole hybrid) | Led to a loss of antimalarial activity. | rsc.org |

| Methyl, Isopropyl, Ethyl, Phenyl | Steric (Increasing bulk) | 4 (on Pyrazolo[4,3-c]pyridine) | Reduced or abolished antiproliferative activity. | mdpi.com |

| Phenylthio, Anilino, Phenoxy | Steric/Electronic | 5 | Can reduce toxicity in 8-aminoquinolines. | who.int |

Significance of Planarity and Conjugation Systems

The planarity of the quinoline ring and the presence of an extended π-conjugated system are significant structural features that contribute to the biological activity of its derivatives. orientjchem.org A planar structure allows the molecule to intercalate between the base pairs of DNA, a mechanism of action for many anticancer and antimicrobial agents. orientjchem.orgacs.org This intercalation can disrupt DNA replication and transcription, leading to cell death.

The extended conjugation provided by the fused aromatic rings of the quinoline scaffold is fundamental to this process. acs.org Azo dyes containing an 8-hydroxyquinoline (B1678124) moiety, for example, benefit from extended conjugation along the molecule, which is crucial for their chromophoric properties and potential biological interactions. mdpi.com Modifications that enhance the planarity or extend the conjugation, such as the addition of other aromatic or heterocyclic rings, can therefore potentiate the biological effects. For instance, quinoline derivatives with a planar structure and an extended conjugation system have been noted to exhibit better anticancer activity. orientjchem.org

Comparison with Related Quinoline and Heterocyclic Scaffolds

The pharmacological profile of this compound analogues can be better understood by comparing them with other related quinoline and heterocyclic scaffolds.

Other Quinoline Scaffolds:

6,7-Dimethoxyquinolin-4-ol: This isomer differs in the placement of the methoxy groups. These groups at positions 6 and 7 enhance electron density on the quinoline ring, which is known to improve binding to biological targets like kinase enzymes. In contrast to the 5,8-substitution, the 6,7-dimethoxy pattern is frequently found in potent inhibitors of enzymes like c-Met.

8-Hydroxyquinolines (8-HQ): This class of compounds is well-known for its metal-chelating properties, which are often linked to their biological activities. researchgate.net Modifications at positions 5 and 7 with groups like halogens or nitro groups typically enhance the antibacterial and antifungal activities of 8-HQ derivatives. researchgate.net

Quinoline-based EGFR Inhibitors: Many potent EGFR inhibitors are based on a 4-anilinoquinazoline (B1210976) or 4-anilinoquinoline scaffold. Here, substitutions at the 6 and 7 positions of the quinoline/quinazoline core are crucial for activity, with dimethoxy substitutions often being favorable. mdpi.com

Related Heterocyclic Scaffolds:

Quinazolines: These are isomers of quinolines and are also privileged scaffolds in medicinal chemistry. In the context of G9a-like protein (GLP) inhibitors, switching from a quinazoline to a quinoline core retained high potency for GLP and improved potency for G9a, although with slightly reduced selectivity. nih.gov

Imidazo[4,5-c]quinolines: This fused heterocyclic system is known to contain potent modulators of Toll-like receptors (TLRs). SAR studies on these compounds show that substitutions on both the quinoline and the imidazole (B134444) portions are critical for activity. nih.govacs.org

Cinnolines: As an isosteric relative of quinoline, cinnoline (B1195905) derivatives also exhibit a broad range of pharmacological activities. mdpi.com For instance, a cinnoline derivative showed potent inhibition of L. major and P. falciparum. mdpi.com

Pyrazolones: This five-membered heterocyclic motif is another important pharmacophore. The classical synthesis involves the condensation of hydrazines with β-ketoesters, which is a different synthetic route compared to the construction of the quinoline ring. nih.gov

This comparative analysis reveals that while the quinoline scaffold is a versatile template, its biological activity is finely tuned by the specific arrangement of substituents and can be mimicked or complemented by other heterocyclic systems.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.trnih.gov These models are instrumental in drug discovery, offering a predictive framework to estimate the activity of novel molecules, thereby prioritizing synthetic efforts and reducing the time and costs associated with drug development. dergipark.org.trijaems.com For quinoline derivatives, including analogues of this compound, various QSAR models have been developed to elucidate the structural requirements for a range of biological activities.

The fundamental principle of QSAR lies in correlating physicochemical properties, known as molecular descriptors, with the observed biological response. dergipark.org.tr These descriptors numerically encode different aspects of a molecule's structure, such as its electronic, hydrophobic, steric, and topological features. dergipark.org.trnih.gov By employing statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning techniques such as Artificial Neural Networks (ANN), researchers can generate predictive models. researchgate.netbohrium.com

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. This set is often divided into a training set, used to build the model, and a test set, used to validate its predictive power. ijaems.commdpi.com

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series. nih.gov

Model Development: Statistical methods are used to identify the descriptors that have the most significant correlation with biological activity and to construct a mathematical equation representing this relationship. researchgate.netnih.gov

Model Validation: The robustness and predictive capability of the developed QSAR model are rigorously assessed using various statistical metrics. mdpi.comnih.gov

Several QSAR studies on quinoline and quinolin-4-one derivatives have highlighted the importance of specific structural features for their biological activities. For instance, in the context of anticancer activity, the planarity of the quinoline ring system and the presence of an extended conjugation system are often found to be beneficial, as they can facilitate intercalation with DNA. orientjchem.org The nature and position of substituents on the quinoline ring have a marked effect on the biological activity. orientjchem.orgresearchgate.net

In the development of QSAR models for antimalarial quinoline derivatives, 2D and 3D approaches have been successfully applied. A study on a large database of 349 quinoline derivatives with activity against Plasmodium falciparum led to the development of robust 2D-QSAR, CoMFA (Comparative Molecular Field Analysis), and CoMSIA (Comparative Molecular Similarity Index Analysis) models. mdpi.comusm.clconicet.gov.ar These models were internally and externally validated, demonstrating good predictive capacity. mdpi.comusm.clconicet.gov.ar The statistical validation of these models is presented in the table below.

| Model | r² (Training Set) | q² (Cross-validation) | r² (Test Set) | MAE (Test Set) |

|---|---|---|---|---|

| 2D-QSAR | 0.8274 | > 0.5 | 0.8454 | 0.4849 |

| CoMFA | - | > 0.5 | 0.878 | 1.2803 |

| CoMSIA | - | > 0.5 | 0.876 | 0.7006 |

Statistical validation parameters for QSAR models developed for antimalarial quinoline derivatives. mdpi.comusm.clconicet.gov.ar

Similarly, QSAR studies on 4-quinolone derivatives as ligands for the benzodiazepine (B76468) site of GABA(A) receptors have yielded statistically significant models. nih.gov These models, developed using stepwise regression analysis, showed a good correlation between molecular shape parameters, such as ovality and the Szeged index, and the binding affinity. nih.gov

For antifungal 4-methyl-2-(p-substitutedphenyl)quinoline derivatives, QSAR studies have indicated that lipophilicity, represented by cLogP, plays a major role in their activity. ijaems.com The developed models were found to be statistically significant and predictive, aiding in the design of new antifungal agents. ijaems.com